molecular formula C18H22N4O2 B6725335 N-[3-[[[(2S)-2-amino-3-methylbutanoyl]amino]methyl]phenyl]pyridine-4-carboxamide

N-[3-[[[(2S)-2-amino-3-methylbutanoyl]amino]methyl]phenyl]pyridine-4-carboxamide

Cat. No.: B6725335
M. Wt: 326.4 g/mol
InChI Key: AQYXRDNAWVQMGW-INIZCTEOSA-N
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Description

N-[3-[[[(2S)-2-amino-3-methylbutanoyl]amino]methyl]phenyl]pyridine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring, an amide linkage, and an amino acid derivative, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[3-[[[(2S)-2-amino-3-methylbutanoyl]amino]methyl]phenyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-12(2)16(19)18(24)21-11-13-4-3-5-15(10-13)22-17(23)14-6-8-20-9-7-14/h3-10,12,16H,11,19H2,1-2H3,(H,21,24)(H,22,23)/t16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYXRDNAWVQMGW-INIZCTEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC1=CC(=CC=C1)NC(=O)C2=CC=NC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC1=CC(=CC=C1)NC(=O)C2=CC=NC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[[[(2S)-2-amino-3-methylbutanoyl]amino]methyl]phenyl]pyridine-4-carboxamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters with aldehydes and ammonia.

    Amide Bond Formation: The amide bond is formed by coupling the carboxylic acid derivative of the pyridine ring with the amino acid derivative. This step often utilizes coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

    Final Assembly: The final step involves the coupling of the intermediate products to form the desired compound. This step may require purification techniques such as column chromatography to isolate the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale reactors to handle the multi-step synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[3-[[[(2S)-2-amino-3-methylbutanoyl]amino]methyl]phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or pyridine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[3-[[[(2S)-2-amino-3-methylbutanoyl]amino]methyl]phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    N-[3-[[[(2S)-2-amino-3-methylbutanoyl]amino]methyl]phenyl]pyridine-3-carboxamide: Similar structure but with a different position of the carboxamide group.

    N-[3-[[[(2S)-2-amino-3-methylbutanoyl]amino]methyl]phenyl]pyridine-2-carboxamide: Another positional isomer with distinct chemical properties.

Uniqueness

N-[3-[[[(2S)-2-amino-3-methylbutanoyl]amino]methyl]phenyl]pyridine-4-carboxamide is unique due to its specific arrangement of functional groups, which may confer unique biological activities and chemical reactivity compared to its isomers.

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